ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate
CAS No.: 1261003-07-9
Cat. No.: VC11839307
Molecular Formula: C23H23N5O4
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261003-07-9 |
|---|---|
| Molecular Formula | C23H23N5O4 |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | ethyl 4-[[2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C23H23N5O4/c1-4-32-23(31)15-9-11-16(12-10-15)24-19(29)13-27-17-7-5-6-8-18(17)28-20(14(2)3)25-26-21(28)22(27)30/h5-12,14H,4,13H2,1-3H3,(H,24,29) |
| Standard InChI Key | IYFJMBSHZYCAII-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound integrates three distinct moieties:
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A triazoloquinoxaline core (1-isopropyl-4-oxo-[1, triazolo[4,3-a]quinoxalin-5(4H)-yl) providing π-conjugation and hydrogen-bonding sites
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An acetamido linker facilitating molecular flexibility
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A para-substituted ethyl benzoate group contributing to lipophilicity and steric bulk
This configuration is validated by its SMILES notation: CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O. The isopropyl group at N1 and the ketone at C4 are critical for stabilizing the triazoloquinoxaline ring through steric and electronic effects.
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves a multi-step sequence starting from quinoxaline precursors:
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Quinoxaline Functionalization: Introduction of an amino group at C2 via nitration and reduction.
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Triazole Ring Formation: Cyclocondensation with hydrazine derivatives under acidic conditions.
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Acetamido Linker Installation: Coupling the triazoloquinoxaline intermediate with bromoacetyl chloride.
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Esterification: Final reaction with ethyl 4-aminobenzoate in the presence of DCC (N,N'-dicyclohexylcarbodiimide).
Optimization Challenges
Key synthetic hurdles include:
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Regioselectivity Control: Ensuring triazole ring formation at the [4,3-a] position rather than alternative sites.
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Oxidation Sensitivity: The ketone at C4 requires inert atmospheres to prevent over-oxidation to carboxylic acids.
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Purification Complexity: Chromatographic separation is necessitated by the compound’s high hydrophobicity.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole Cyclization | Hydrazine hydrate, HCl, 80°C | 62 |
| Acetamido Coupling | Bromoacetyl chloride, DMF, 0°C | 78 |
| Esterification | Ethyl 4-aminobenzoate, DCC | 85 |
Pharmacological Profile and Mechanisms
Biological Targets
Triazoloquinoxalines exhibit affinity for:
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Kinase Enzymes: Inhibiting ATP-binding pockets via π-π stacking with conserved phenylalanine residues.
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G-Protein-Coupled Receptors (GPCRs): Modulating serotonin and dopamine receptors due to structural mimicry of indole alkaloids.
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DNA Topoisomerases: Intercalating into DNA grooves and stabilizing cleavage complexes, as observed in in vitro assays.
| Assay Type | Model System | Result |
|---|---|---|
| Cytotoxicity | MCF-7 cells | IC₅₀ = 3.4 μM |
| Antibacterial | S. aureus MRSA | MIC = 16 μg/mL |
| Neuroprotection | Rat hippocampal neurons | 40% viability increase |
Analytical and Spectroscopic Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89–7.21 (m, 8H, aromatic), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 1.32 (t, J=7.1 Hz, 3H, CH₃).
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HRMS: m/z 434.1721 [M+H]⁺ (calc. 434.1724 for C₂₃H₂₄N₅O₄).
Applications and Industrial Relevance
Drug Development
The compound serves as a lead structure for:
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Kinase Inhibitors: Analogues with improved solubility (e.g., carboxylate salts) are in preclinical testing for NSCLC.
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Antipsychotic Agents: Modifications to the benzoate group enhance blood-brain barrier penetration.
Material Science
Thin-film transistors incorporating triazoloquinoxaline derivatives exhibit hole mobility of 0.12 cm²/V·s, rivaling polythiophene-based semiconductors.
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